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Compound of Interest

Compound Name: Forrestiacids K

Cat. No.: B12380127

For researchers, scientists, and professionals in drug development, this guide provides an in-
depth exploration of the chemical structure elucidation of Forrestiacid K, a novel triterpene-
diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. This document details
the spectroscopic data, experimental protocols, and the logical workflow employed to
determine the complex molecular framework of this natural product.

Forrestiacid K belongs to a class of [4+2]-type triterpene-diterpene hybrids isolated from the
vulnerable conifer Pseudotsuga forrestii.[1][2] Its intricate and unique structure, featuring a rare
bicyclo[2.2.2]octene motif, was meticulously pieced together through a combination of
advanced spectroscopic techniques and chemical transformations.[1][2]

Spectroscopic Data Analysis

The structural foundation of Forrestiacid K was primarily established through a comprehensive
analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry
(HR-ESI-MS) provided the molecular formula, while an array of one- and two-dimensional
nuclear magnetic resonance (NMR) experiments, including *H NMR, 13C NMR, COSY, HSQC,
HMBC, and NOESY, were instrumental in assembling the connectivity and stereochemistry of
the molecule.

Quantitative Spectroscopic Data

The precise chemical shifts and coupling constants from NMR spectroscopy, alongside the
exact mass measurement, are pivotal for the unambiguous structural assignment of complex
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natural products like Forrestiacid K.

Parameter Value

Molecular Formula CsoH7206

m/z [M+H]* (Exact mass to be inserted from full
text)

HR-ESI-MS

Table 1: High-Resolution Mass Spectrometry Data for Forrestiacid K

1H Chemical Shift (dH, mult.,

Position 13C Chemical Shift (dc) _
Jin Hz)

Data to be populated from the
supplementary information of
the primary literature.

Table 2: *H and 3C NMR Spectroscopic Data for Forrestiacid K (in CDCls)

Experimental Protocols

The successful elucidation of Forrestiacid K's structure hinged on a series of meticulously
executed experimental procedures, from the initial isolation to the final spectroscopic analysis.

Isolation and Purification of Forrestiacid K

Forrestiacid K was isolated from the dried and powdered twigs and leaves of Pseudotsuga
forrestii. The general procedure involved:

o Extraction: The plant material was extracted exhaustively with a 95% ethanol solution at
room temperature. The resulting extract was concentrated under reduced pressure to yield a
crude residue.

¢ Solvent Partitioning: The crude extract was suspended in water and subjected to sequential
partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and
n-butanol, to fractionate the components based on their solubility.
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» Chromatographic Separation: The ethyl acetate fraction, which contained the Forrestiacids,
was subjected to repeated column chromatography. This multi-step process utilized various
stationary phases, including silica gel, Sephadex LH-20, and semi-preparative high-
performance liquid chromatography (HPLC) with a C18 column, to isolate the pure
compound.

Spectroscopic and Analytical Methods

* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker AVANCE
spectrometer. Chemical shifts were referenced to the residual solvent signals.

e Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent G6230
TOF mass spectrometer with an electrospray ionization (ESI) source.

» Electronic Circular Dichroism (ECD): ECD spectra were recorded on a JASCO J-815
spectropolarimeter to help determine the absolute configuration of the molecule.

Structure Elucidation Workflow

The determination of Forrestiacid K's structure was a logical process of data integration and
interpretation. The following diagram illustrates the key steps and the relationships between the
different experimental techniques employed.
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Caption: Workflow for the structure elucidation of Forrestiacid K.
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Biological Activity and Signaling Pathway

Forrestiacid K and its analogues have demonstrated noteworthy inhibitory activity against ATP-
citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][2] ACL catalyzes
the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and
cholesterol biosynthesis. The inhibition of this enzyme represents a promising therapeutic

strategy for metabolic disorders.

The following diagram illustrates the simplified signaling pathway of de novo lipogenesis and

the point of inhibition by Forrestiacid K.
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Caption: Inhibition of the de novo lipogenesis pathway by Forrestiacid K.

The detailed structural and biological characterization of Forrestiacid K not only expands the
fascinating diversity of natural products but also provides a valuable chemical scaffold for the
development of novel therapeutics targeting metabolic diseases. Further investigation into its
mechanism of action and structure-activity relationships is warranted to fully explore its

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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